
(2R,3S)-3-azido-1-(isobutylamino)-4-phenylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-3-azido-1-(isobutylamino)-4-phenylbutan-2-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features an azido group, an isobutylamino group, and a phenyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-azido-1-(isobutylamino)-4-phenylbutan-2-ol typically involves multi-step organic reactions. One possible route could include:
Starting Material: Begin with a suitable chiral precursor, such as (2R,3S)-1-(isobutylamino)-4-phenylbutan-2-ol.
Azidation: Introduce the azido group using a reagent like sodium azide (NaN₃) under appropriate conditions (e.g., solvent, temperature).
Purification: Purify the product using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Automation: Employing automated systems for large-scale synthesis.
Green Chemistry: Implementing environmentally friendly practices to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-3-azido-1-(isobutylamino)-4-phenylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction of the azido group to an amine using reagents like hydrogen gas (H₂) and a palladium catalyst.
Substitution: Nucleophilic substitution reactions where the azido group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).
Substitution: Sodium azide (NaN₃), alkyl halides.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Potential use in asymmetric synthesis as a chiral catalyst or ligand.
Biology
Bioconjugation: The azido group can be used in click chemistry for bioconjugation applications.
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure.
Medicine
Therapeutic Agents: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of fine chemicals and specialty compounds.
Mecanismo De Acción
The mechanism of action of (2R,3S)-3-azido-1-(isobutylamino)-4-phenylbutan-2-ol depends on its specific application. For example:
Biological Activity: The azido group may interact with biological targets, leading to inhibition or activation of specific pathways.
Chemical Reactions: The compound’s reactivity is influenced by the presence of the azido group, which can participate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S)-1-(isobutylamino)-4-phenylbutan-2-ol: Lacks the azido group but shares a similar backbone.
(2R,3S)-3-amino-1-(isobutylamino)-4-phenylbutan-2-ol: Contains an amino group instead of an azido group.
Uniqueness
Azido Group:
Chirality: The compound’s chiral centers contribute to its potential use in asymmetric synthesis and chiral catalysis.
Propiedades
Fórmula molecular |
C14H22N4O |
|---|---|
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
(2R,3S)-3-azido-1-(2-methylpropylamino)-4-phenylbutan-2-ol |
InChI |
InChI=1S/C14H22N4O/c1-11(2)9-16-10-14(19)13(17-18-15)8-12-6-4-3-5-7-12/h3-7,11,13-14,16,19H,8-10H2,1-2H3/t13-,14+/m0/s1 |
Clave InChI |
LKAQATUYRQUPNI-UONOGXRCSA-N |
SMILES isomérico |
CC(C)CNC[C@H]([C@H](CC1=CC=CC=C1)N=[N+]=[N-])O |
SMILES canónico |
CC(C)CNCC(C(CC1=CC=CC=C1)N=[N+]=[N-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-bromo-4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B11831266.png)

![Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate](/img/structure/B11831284.png)
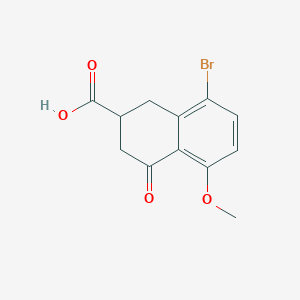
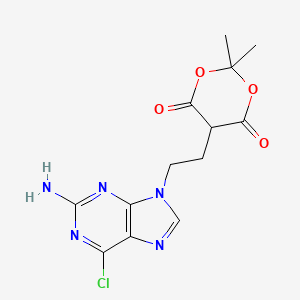

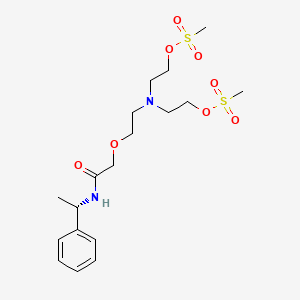

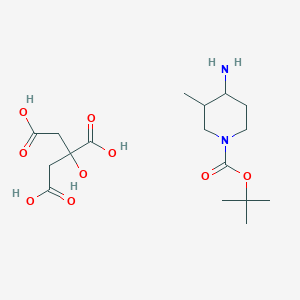
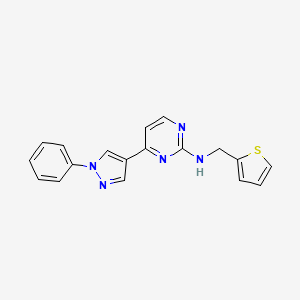
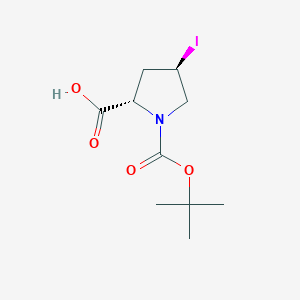

![1-[(4aR,7S,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]pyrimidine-2,4-dione](/img/structure/B11831345.png)

